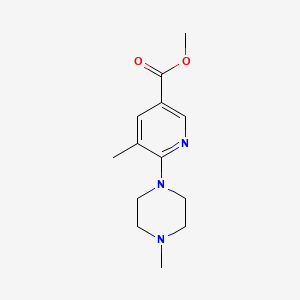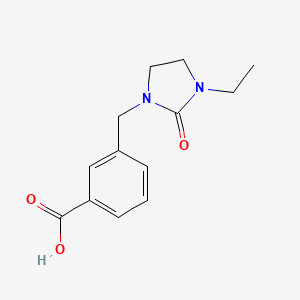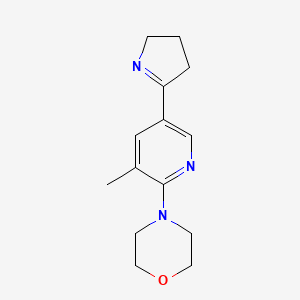
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a dihydropyrrole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Dihydropyrrole Group: The dihydropyrrole group can be introduced via a cyclization reaction involving a suitable diene and a nitrogen source.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine and dihydropyrrole rings.
Reduction: Reduced forms of the pyridine and morpholine rings.
Substitution: Halogenated derivatives of the pyridine and morpholine rings.
科学研究应用
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Shares the pyridine and dihydropyrrole rings but lacks the morpholine ring.
Morpholine derivatives: Compounds with a morpholine ring attached to different aromatic or heterocyclic systems.
Uniqueness
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
4-[5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl]morpholine |
InChI |
InChI=1S/C14H19N3O/c1-11-9-12(13-3-2-4-15-13)10-16-14(11)17-5-7-18-8-6-17/h9-10H,2-8H2,1H3 |
InChI 键 |
IFZBLOQDTGDRSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3=NCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


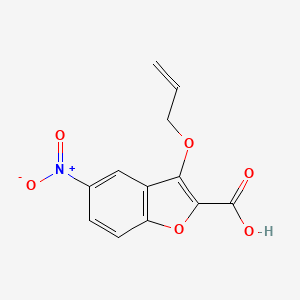
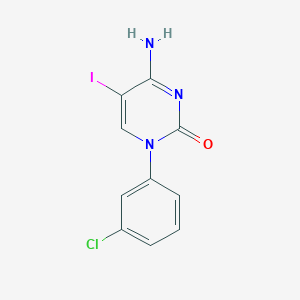


![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
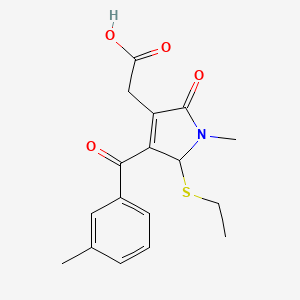
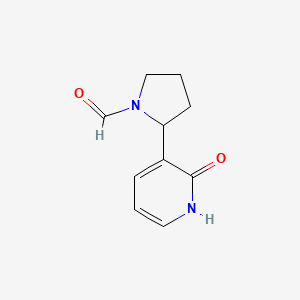

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)
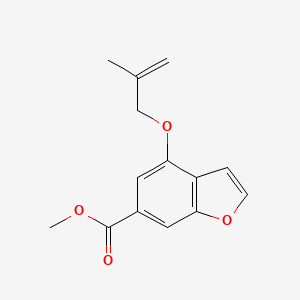

![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)
